2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione
Description
2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione is a synthetic isoindole-1,3-dione derivative characterized by a phenoxyethyl side chain bearing a trifluoromethyl (-CF₃) group at the meta position. The isoindole-1,3-dione core is a rigid, planar structure known for its electron-deficient nature, which facilitates interactions with biological targets. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-[2-[3-(trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3NO3/c18-17(19,20)11-4-3-5-12(10-11)24-9-8-21-15(22)13-6-1-2-7-14(13)16(21)23/h1-7,10H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFXYTNFPEJBVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione typically involves the reaction of phthalic anhydride with primary amines, followed by further functionalization to introduce the trifluoromethylphenoxy group. One common method involves the condensation of phthalic anhydride with 3-(trifluoromethyl)phenol in the presence of a base, followed by cyclization to form the isoindole-1,3-dione core . Industrial production methods often employ solventless conditions and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohol derivatives.
Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted isoindole-1,3-dione derivatives .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with potential applications .
- Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions, contributing to the development of novel chemical processes and materials .
Biology
- Antiviral Properties : Research indicates that 2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione exhibits antiviral activity, making it a candidate for developing treatments against viral infections .
- Anti-inflammatory Effects : The compound has shown promise in mitigating inflammation, suggesting potential applications in treating inflammatory diseases .
- Anticancer Activity : Studies have demonstrated that this compound possesses significant anticancer properties. It has been tested against various cancer cell lines and has shown efficacy in inhibiting cell proliferation .
Medicine
- Therapeutic Applications : The compound is being investigated for its therapeutic potential in treating diseases such as cancer and viral infections. Its mechanism of action involves modulating specific molecular targets, which may lead to effective treatment strategies .
- Drug Development : Due to its biological activities, this compound is considered a valuable candidate for drug development, particularly in oncology and virology .
Industry
- Pharmaceuticals and Agrochemicals : The stability and reactivity of this compound make it suitable for use in the production of pharmaceuticals and agrochemicals. Its diverse biological activities enhance its value in these sectors .
Case Study 1: Anticancer Activity
In a study conducted by the National Cancer Institute (NCI), this compound was evaluated against a panel of human tumor cell lines. The compound exhibited a mean growth inhibition rate of approximately 12.53%, indicating its potential as an anticancer agent .
Case Study 2: Antiviral Research
Another research effort focused on the antiviral properties of this compound revealed that it effectively inhibited viral replication in vitro. This study highlights its potential role in developing antiviral therapies .
Mechanism of Action
The mechanism of action of 2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death . The compound’s interaction with molecular targets such as DNA and proteins also contributes to its biological effects .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of isoindole-1,3-dione derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Physicochemical Properties
- Nitro groups (5h) exhibit stronger UV absorption due to extended conjugation, whereas -CF₃ may reduce solubility in polar solvents .
- Synthetic Efficiency: Yields for anilino-methyl derivatives () ranged from 64–93%, suggesting that introducing phenoxyethyl groups (as in the target compound) may require optimized conditions .
Research Findings and Implications
- Substituent-Driven Activity : Antitumor efficacy correlates with aromatic substituent size and electronic properties. Smaller groups like -CF₃ may balance activity and bioavailability better than bulky phthalazines .
- Synthetic Challenges: High-yield synthesis of phenoxyethyl derivatives (target compound) may require novel catalysts or solvent systems, as seen in ’s anilino-methyl analogs .
Biological Activity
2-[2-[3-(Trifluoromethyl)phenoxy]ethyl]isoindole-1,3-dione is a synthetic compound belonging to the isoindole-1,3-dione class. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug discovery. The trifluoromethyl group enhances the compound's stability and biological efficacy, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Molecular Formula: CHFNO
CAS Number: 321432-39-7
Antiviral Properties
Research has indicated that isoindole derivatives, including this compound, exhibit significant antiviral activity. A study focused on trifluoromethyl indole derivatives found promising anti-HIV-1 activity in MT-2 cells, with some derivatives showing low nanomolar IC values comparable to established antiretroviral drugs like efavirenz . The presence of the trifluoromethyl group appears to enhance binding affinity to viral targets.
Anticancer Activity
The compound has been investigated for its anticancer properties. It has shown potential in inhibiting cancer cell proliferation through mechanisms such as enzyme inhibition and modulation of signaling pathways involved in tumor growth. For instance, derivatives of isoindole compounds have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and disrupting microtubule dynamics .
Anti-inflammatory Effects
In addition to its antiviral and anticancer properties, this compound has been noted for its anti-inflammatory effects. The compound's ability to inhibit pro-inflammatory cytokines suggests potential therapeutic applications in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition: The trifluoromethyl group facilitates stronger interactions with target enzymes, potentially inhibiting their activity and leading to decreased cell proliferation in cancer cells.
- Receptor Modulation: By binding to specific receptors, the compound may alter downstream signaling pathways that are crucial for cell survival and proliferation.
Case Studies and Research Findings
| Study | Findings | IC Values |
|---|---|---|
| Trifluoromethyl Indole Derivatives Study | Promising anti-HIV-1 activity | Low nanomolar range |
| Antiproliferative Effects in Cancer Cells | Induced apoptosis in MCF-7 breast cancer cells | 8 nM for specific derivatives |
| Anti-inflammatory Activity Assessment | Inhibited pro-inflammatory cytokines | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
